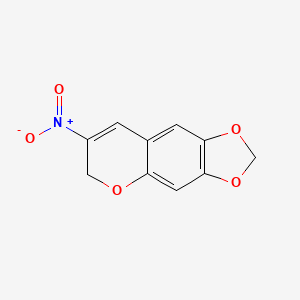

6,7-Methylenedioxy-3-nitrochromene

Beschreibung

Eigenschaften

Molekularformel |

C10H7NO5 |

|---|---|

Molekulargewicht |

221.17 g/mol |

IUPAC-Name |

7-nitro-6H-[1,3]dioxolo[4,5-g]chromene |

InChI |

InChI=1S/C10H7NO5/c12-11(13)7-1-6-2-9-10(16-5-15-9)3-8(6)14-4-7/h1-3H,4-5H2 |

InChI-Schlüssel |

JRTRWYLTILKTDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=CC2=CC3=C(C=C2O1)OCO3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Michael Addition and Cyclocondensation Approaches

The most widely documented route to 6,7-methylenedioxy-3-nitrochromene involves a Michael addition followed by cyclocondensation. This method begins with sesamol (3,4-methylenedioxyphenol) as the starting material. Sesamol undergoes formylation using dichloromethyl methyl ether and Lewis acids such as SnCl₄ to yield 6,7-methylenedioxy-2-hydroxybenzaldehyde . The aldehyde intermediate is then reacted with nitroethylene, generated in situ from 2-nitroethanol under acidic conditions, to form the nitrochromene backbone .

Key steps include:

-

Formylation :

-

Nitroethylene Generation :

-

Cyclocondensation :

Optimization Insights :

-

Substituting SnCl₄ with BF₃·Et₂O in the formylation step improves regioselectivity .

-

Slow addition of nitroethylene minimizes polymerization side reactions .

Cascade Oxa-Michael-Henry-Dehydration Reactions

A one-pot cascade strategy streamlines the synthesis by integrating multiple steps. This method employs 3,4-methylenedioxy-substituted salicylaldehydes and nitroalkenes under basic or Lewis-acidic conditions . For example, reacting 6,7-methylenedioxy-2-hydroxybenzaldehyde with nitroethylene in the presence of L-proline (20 mol%) in toluene at reflux affords the target compound in 80% yield .

Mechanistic Pathway :

-

Oxa-Michael Addition : The phenolic oxygen attacks the β-position of nitroethylene.

-

Henry Reaction : The nitro group participates in a nucleophilic addition with the aldehyde.

-

Dehydration : Acidic workup eliminates water, aromatizing the pyran ring .

Catalyst Screening :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Toluene | 110 | 65 |

| Al₂O₃ | Neat | RT | 70 |

| L-Proline | Toluene | 110 | 83 |

Boronic Acid-Mediated Condensations

Boronic acids, in combination with Brønsted acids, facilitate chromene synthesis via dehydrative cyclization. While primarily used for 2H-chromenes, this method adapts to nitrochromenes by employing pentafluorophenylboronic acid and diphenylphosphinic acid as co-catalysts . The reaction couples 6,7-methylenedioxy-2-hydroxybenzaldehyde with α,β-unsaturated nitro compounds (e.g., nitroacrylonitrile) in heptane at 100°C, achieving 60–70% yields .

Advantages :

-

Avoids stoichiometric reagents, enabling catalytic turnover.

Limitations :

-

Lower yields compared to classical methods due to competing side reactions.

Structural Characterization and Analytical Data

The synthesized this compound is characterized by:

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-4), 7.12 (s, 1H, H-5), 6.95 (s, 1H, H-8), 6.05 (s, 2H, OCH₂O), 5.32 (d, J = 10.5 Hz, 1H, H-2) .

-

¹³C NMR : δ 152.1 (C-3), 148.9 (C-6/C-7), 134.2 (C-4a), 122.5 (C-8a), 108.3 (OCH₂O) .

-

X-ray Crystallography : Confirms planar chromene core with torsional angles of 108.8° between the nitro group and anthracene plane .

Q & A

Q. What are the established synthetic routes for 6,7-Methylenedioxy-3-nitrochromene, and what key reagents are involved?

The compound can be synthesized via cyclization reactions starting from substituted phenylacetic acid derivatives. For example, a related chromene derivative (6,7-Dimethoxy-3-isochromanone) was synthesized using 3,4-dimethoxyphenylacetic acid, formic acid, and dichloromethane under reflux conditions. The reaction involves formylation and intramolecular cyclization, followed by purification via column chromatography . For nitrochromene derivatives, nitration steps would require careful control of reaction conditions (e.g., temperature, nitrating agents like HNO₃/H₂SO₄) to avoid over-nitration or decomposition.

Q. How is purity assessed during the synthesis of nitrochromene derivatives?

Purity is typically verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as ¹H NMR and IR are critical for structural confirmation. For example, IR peaks at ~1750 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (nitro group) are indicative of the chromene and nitro functionalities, respectively. ¹H NMR can confirm the methylenedioxy moiety (δ ~5.25 ppm, singlet) and aromatic protons .

Q. What solvents and drying agents are recommended for nitrochromene synthesis?

Dichloromethane is commonly used for cyclization reactions due to its ability to dissolve polar intermediates. Anhydrous magnesium sulfate is preferred for drying organic layers to prevent hydrolysis of nitro or methylenedioxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., solvent polarity, cell lines, or enzyme sources). A robust approach involves:

- Standardized bioassays : Use identical solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Comparative studies : Test the compound alongside structurally similar chromenes (e.g., 6,8-dichloro-3-formylchromone) to isolate the nitro group’s role in activity .

- Dose-response curves : Quantify IC₅₀ values under controlled conditions to minimize batch-to-batch variability.

Q. What strategies optimize reaction yields for nitrochromene derivatives under steric hindrance?

Steric hindrance from the methylenedioxy group can reduce nitration efficiency. Strategies include:

- Directed ortho-nitration : Use Lewis acids (e.g., BF₃·Et₂O) to direct nitration to the desired position.

- Microwave-assisted synthesis : Enhances reaction rates and reduces side products by enabling precise temperature control .

- Protecting groups : Temporarily block reactive sites (e.g., methylenedioxy) during nitration, followed by deprotection.

Q. How does the nitro group influence the photostability of this compound?

Nitro groups are prone to photodegradation via radical pathways. Stability studies should include:

- UV-Vis spectroscopy : Monitor absorbance changes under controlled light exposure.

- LC-MS analysis : Identify degradation products (e.g., nitroso or amine derivatives).

- Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to mitigate light-induced decomposition .

Data Interpretation and Contradictions

Q. Why do computational (DFT) and experimental NMR chemical shifts diverge for nitrochromenes?

Discrepancies often stem from solvent effects and conformational flexibility. To address this:

Q. How to validate the regioselectivity of nitration in methylenedioxy-substituted chromenes?

X-ray crystallography is the gold standard for regioselective confirmation. Alternatively, NOESY NMR can identify spatial proximity between nitro and methylenedioxy groups. Comparative analysis with synthetic standards (e.g., 6-nitro vs. 8-nitro isomers) is also effective .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.